molecular formula C17H16N2O3S B2471083 4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325977-88-6

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2471083
CAS RN: 325977-88-6
M. Wt: 328.39
InChI Key: QXVJOCVGIKZPKP-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole are used for their antimicrobial activity . Ethoxy and methoxy groups are common in organic chemistry and often enhance the compound’s lipophilicity, which can improve cell membrane penetration.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar due to the conjugated system of the benzothiazole and benzamide groups. The ethoxy and methoxy groups could potentially add some steric hindrance .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the ethoxy and methoxy groups might influence the reactivity of the compound .

Scientific Research Applications

Antihyperglycemic Agents

Research on derivatives of benzamide, including compounds with structural similarities to "4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide," has led to the identification of potential antihyperglycemic agents. For example, a study by Nomura et al. (1999) explored 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in the search for new antidiabetic agents, identifying KRP-297 as a promising candidate for treating diabetes mellitus (Nomura et al., 1999).

Antimicrobial Activity

Compounds containing the benzothiazole moiety have been evaluated for their antimicrobial properties. Patel et al. (2011) synthesized and tested 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, observing variable and modest activity against bacteria and fungi (Patel et al., 2011).

Anticonvulsant Properties

A study by Rana et al. (2008) on N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides revealed their potential anticonvulsant properties, with several compounds showing activity in MES and scPTZ screen without exhibiting neurotoxicity or liver toxicity (Rana et al., 2008).

Gastrokinetic Agents

Investigations into benzamide derivatives for gastrokinetic activity have identified compounds with promising effects on gastric emptying. Kato et al. (1992) synthesized a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, finding several with potent in vivo activity (Kato et al., 1992).

Anticancer Activity

Compounds featuring the benzothiazole unit have shown potential anticancer activity. Yuguoa (2012) synthesized bisamides containing methoxy and benzothiazole, demonstrating antitumor activity against PC3 cells in vitro (Zheng Yuguoa, 2012).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (ache) and monoamine oxidase b (mao-b) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO-B involved in the breakdown of dopamine, a neurotransmitter.

Mode of Action

Based on the activities of similar compounds, it may interact with its targets (like ache and mao-b) and inhibit their activities . This inhibition could lead to an increase in the concentration of neurotransmitters in the synaptic cleft, potentially leading to enhanced signal transmission.

Biochemical Pathways

The compound may affect the cholinergic and dopaminergic pathways due to its potential inhibitory effects on AChE and MAO-B . By inhibiting AChE, it could prevent the breakdown of acetylcholine, enhancing cholinergic transmission. Similarly, inhibition of MAO-B could prevent the breakdown of dopamine, enhancing dopaminergic transmission.

Result of Action

Based on the potential targets, the compound could lead to enhanced neurotransmission due to increased levels of acetylcholine and dopamine . This could potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of these neurotransmitters.

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the known activities of benzothiazole derivatives, it could be of interest in the development of new pharmaceuticals or industrial chemicals .

properties

IUPAC Name

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-22-12-9-7-11(8-10-12)16(20)19-17-18-15-13(21-2)5-4-6-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVJOCVGIKZPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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